molecular formula C13H16N2O B7559289 2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide

2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide

Cat. No. B7559289
M. Wt: 216.28 g/mol
InChI Key: IZFGBTURYHQCLT-UHFFFAOYSA-N
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Description

2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a critical role in maintaining energy homeostasis in cells. A-769662 has been shown to activate AMPK in vitro and in vivo, making it a valuable tool for studying the physiological and biochemical effects of AMPK activation.

Mechanism of Action

2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide activates AMPK by binding to the γ subunit of the enzyme. This binding induces a conformational change in the enzyme that allows it to be activated by upstream kinases. Once activated, AMPK phosphorylates a variety of downstream targets that are involved in energy metabolism, including enzymes involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
Activation of AMPK by 2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to the effects on glucose uptake and fatty acid oxidation mentioned above, 2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide has been shown to increase mitochondrial biogenesis and to decrease lipogenesis in adipose tissue. It has also been shown to have anti-inflammatory effects in macrophages and to protect against ischemia-reperfusion injury in the heart.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, such as AICAR, 2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide does not activate other kinases or signaling pathways that may confound experimental results. However, one limitation of using 2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide is its relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide. One area of interest is the role of AMPK activation in cancer metabolism. It has been shown that AMPK activation can inhibit tumor growth and metastasis, and 2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide may be a valuable tool for studying the underlying mechanisms. Another potential future direction is the development of more potent and selective AMPK activators based on the structure of 2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide. These compounds may have improved pharmacokinetic properties and could be useful for developing new therapies for metabolic diseases.

Synthesis Methods

2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide can be synthesized using a multistep process that involves the condensation of 2,3-dimethylbenzaldehyde with ethyl cyanoacetate, followed by a series of reactions to form the final product. The synthesis of 2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide has been described in detail in several publications, including a 2008 paper by Scott et al. in the Journal of Medicinal Chemistry.

Scientific Research Applications

2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide has been used extensively in scientific research to study the physiological and biochemical effects of AMPK activation. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, and to increase fatty acid oxidation in liver cells. 2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide has also been shown to protect against diet-induced obesity and insulin resistance in animal models.

properties

IUPAC Name

2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-6-5-7-11(10(9)2)15-12(16)13(3,4)8-14/h5-7H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFGBTURYHQCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)(C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2,3-dimethylphenyl)-2-methylpropanamide

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